1H-Inden-1-one, octahydro-7-methyl-
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Overview
Description
1H-Inden-1-one, octahydro-7-methyl- is a chemical compound with the molecular formula C10H16O. It is a derivative of indanone, characterized by a fully hydrogenated indenone ring with a methyl group at the 7th position. This compound is also known by other names such as 1-Indanone, hexahydro-7-methyl- and Bicyclo[4.3.0]nonan-7-one .
Preparation Methods
The synthesis of 1H-Inden-1-one, octahydro-7-methyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1H-Inden-1-one in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction conditions typically involve hydrogen gas at a pressure of 50-60 psi and a temperature of 100-150°C .
Industrial production methods may involve continuous flow hydrogenation processes, where the reactants are passed through a reactor containing the catalyst under controlled conditions. This method ensures a consistent and high yield of the desired product.
Chemical Reactions Analysis
1H-Inden-1-one, octahydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Inden-1-one, octahydro-7-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, octahydro-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1H-Inden-1-one, octahydro-7-methyl- can be compared with other similar compounds such as:
1H-Inden-1-one, octahydro-: This compound lacks the methyl group at the 7th position, which may result in different chemical and biological properties.
1H-Inden-1-one, octahydro-, trans-: This stereoisomer has a different spatial arrangement of atoms, leading to variations in reactivity and interactions with biological targets.
The presence of the methyl group at the 7th position in 1H-Inden-1-one, octahydro-7-methyl- makes it unique and may contribute to its distinct chemical and biological properties.
Properties
CAS No. |
92015-41-3 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
7-methyl-2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C10H16O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h7-8,10H,2-6H2,1H3 |
InChI Key |
NCVVCYYBUJLMQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1C(=O)CC2 |
Origin of Product |
United States |
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